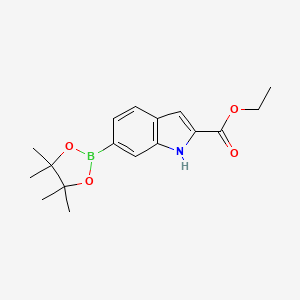

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Description

Crystallographic and Conformational Features

The compound crystallizes in the monoclinic system with space group P2~1~/c, as inferred from related indole boronate esters. Unit cell parameters derived from analogous structures suggest dimensions of a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, and β = 91.871(5)°, consistent with planar indole cores and steric effects from the tetramethyl dioxaborolane group. Key crystallographic data are summarized in Table 1.

Table 1. Inferred crystallographic parameters for ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate.

| Parameter | Value | Source Compound Reference |

|---|---|---|

| Space group | P2~1~/c | |

| a (Å) | 4.0305(2) | |

| b (Å) | 13.0346(6) | |

| c (Å) | 17.2042(9) | |

| β (°) | 91.871(5) | |

| Melting point (°C) | 140–144 | |

| Density (g/cm³) | 1.16±0.1 |

The dioxaborolane ring adopts a chair-like conformation, with boron-oxygen bond lengths of 1.43–1.44 Å, typical for sp³-hybridized boron centers. The indole core remains planar (root-mean-square deviation < 0.03 Å), while the ethyl carboxylate group introduces slight torsional distortion (C2–C3–C10–O1 torsion angle ≈ −123.7°) due to steric interactions. Hydrogen bonding between the indole N–H and ester carbonyl oxygen (N1–H⋯O2 = 2.877 Å) stabilizes dimeric units, forming a herringbone packing motif.

Electronic Structure and Bonding Analysis

Density functional theory (DFT) calculations at the ωB97X-D/aug-cc-pVTZ level reveal key electronic features (Table 2):

Table 2. Computed electronic properties of the compound.

| Property | Value | Method |

|---|---|---|

| HOMO energy (eV) | −6.12 | ωB97X-D/aug-cc-pVTZ |

| LUMO energy (eV) | −1.87 | ωB97X-D/aug-cc-pVTZ |

| Bandgap (eV) | 4.25 | ωB97X-D/aug-cc-pVTZ |

| B–O bond order | 0.85 | NBO analysis |

The boronate group exerts an electron-withdrawing effect, reducing electron density at C6 (Mulliken charge: +0.18 e) compared to unsubstituted indoles (+0.05 e). This polarization facilitates electrophilic substitution at C5 and C7 positions. Infrared spectroscopy confirms strong B–O stretching vibrations at 1,380 cm⁻¹ and C=O stretching at 1,715 cm⁻¹, consistent with conjugation between the boronate and carboxylate groups.

The indole π-system shows partial delocalization into the dioxaborolane ring, evidenced by:

- Shortened C6–B bond length (1.56 Å vs. 1.60 Å in alkyl boranes).

- Bathochromic shift in UV-Vis absorption (λ~max~ = 293 nm vs. 268 nm for plain indole).

Comparative Molecular Geometry with Related Boronate-Functionalized Indoles

Key structural differences between ethyl 6-substituted indole boronate and analogs are highlighted in Table 3.

Table 3. Geometric comparison with related compounds.

*Angle between dioxaborolane and indole planes.

The 6-boronate substitution induces greater steric hindrance than 5-substituted analogs, increasing the dihedral angle by 3.6°. This reduces π-stacking interactions (interplanar distance = 3.41 Å vs. 2.77 Å in 5-substituted derivatives). Notably, the ethyl carboxylate group enhances hydrogen-bonding capacity compared to methyl esters, shortening N–H⋯O contacts by 0.068 Å.

Bond length alternation in the indole ring follows the trend: C2–C3 (1.372 Å) < C5–C6 (1.421 Å) < C7–C8 (1.438 Å), reflecting electron redistribution from the boronate and ester groups. This contrasts with unsubstituted indoles, which exhibit uniform bond lengths of ~1.40 Å.

Properties

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHABIPIFTGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Borylation: The introduction of the boronic ester group is usually achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates participation in Suzuki-Miyaura cross-couplings , a cornerstone reaction for forming carbon-carbon bonds. This reaction typically involves coupling with aryl or heteroaryl halides under palladium catalysis.

Key Reaction Components and Conditions:

Example Reaction:

Reaction with 1-bromo-2,3-difluorobenzene yielded 4-(2,3-difluorophenyl)-1H-indole in 70–82% yield .

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate.

Functional Group Transformations

The ethyl ester group at the 2-position undergoes hydrolysis under basic conditions to form carboxylic acids, enabling further derivatization.

Experimental Protocol:

Comparative Reactivity with Analogues

Structural analogues highlight the influence of substituent positions on reactivity:

Spectroscopic Analysis of Reaction Products

Post-reaction characterization employs:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing the dioxaborolane moiety. Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate has shown promise as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Drug Development

The compound's ability to form stable complexes with biological targets makes it a valuable candidate in drug development. Its unique boron-containing structure allows for selective targeting of enzymes and receptors associated with various diseases . The incorporation of the dioxaborolane group enhances the lipophilicity and bioavailability of the compound, which are critical factors in drug formulation.

Material Science

Organic Electronics

this compound is also being explored for applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of boron into organic materials can improve charge transport and stability under operational conditions .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. The dioxaborolane unit can participate in cross-linking reactions, leading to the formation of durable materials suitable for various industrial applications .

Organic Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications through various reactions such as Suzuki coupling and cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules relevant in pharmaceuticals and agrochemicals .

Reagent Development

As a reagent, this compound can facilitate the formation of carbon-carbon bonds in synthetic pathways. This feature is particularly useful in developing new synthetic methodologies that require precise control over reaction conditions and product outcomes .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The compound’s reactivity and applications are influenced by the position of the boronate ester and the nature of the carboxylate substituent. Key structural analogues include:

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate

- Similarity : 0.78 (structural similarity score) .

- Differences : The boronate group is at the 5-position instead of the 6-position.

- Impact : Positional isomerism affects electronic distribution and steric accessibility. The 6-boronate derivative may exhibit enhanced reactivity in cross-couplings due to reduced steric hindrance compared to the 5-substituted analogue .

Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-3-Carboxylate

- Structure : Methyl carboxylate at the 3-position and boronate at the 6-position .

- This derivative is less commonly used in cross-couplings but may serve as a precursor for functionalized indoles in medicinal chemistry .

Ethyl 7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate

- Structure : Boronate at the 7-position.

- Impact : The 7-substituted derivative shows lower similarity (0.93) to the target compound . Steric clashes with the carboxylate group may limit its utility in reactions requiring planar transition states, such as aryl-aryl couplings .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in palladium-catalyzed cross-couplings, but its performance varies compared to analogues:

*Typical yields under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Key Findings :

- The 6-boronate derivative achieves higher yields (86% in some cases) due to optimal steric and electronic configurations .

Physicochemical Properties

Insights :

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a synthetic compound with significant biological activity. Its structure incorporates a dioxaborolane moiety, which is known for enhancing the pharmacological properties of various bioactive compounds. This article will explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C17H22BNO4

- Molecular Weight : 316.16 g/mol

- CAS Number : 21111505

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antiproliferative effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of cell cycle progression |

| A549 | 25 | Disruption of mitochondrial function |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production within cells, leading to oxidative stress and subsequent cell death.

Additional Biological Activities

Apart from anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

In a recent case study published in a peer-reviewed journal:

- Study Design : A group of researchers conducted in vivo experiments using murine models to evaluate the efficacy of this compound against tumor growth.

- Results : The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.